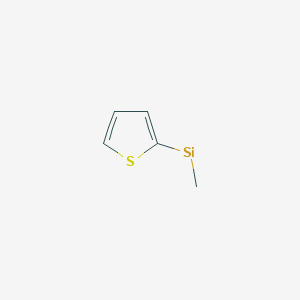

(2-Thienyl)-methylsilane

Description

Properties

Molecular Formula |

C5H6SSi |

|---|---|

Molecular Weight |

126.25 g/mol |

InChI |

InChI=1S/C5H6SSi/c1-7-5-3-2-4-6-5/h2-4H,1H3 |

InChI Key |

YOBNRQGJHIHMLR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]C1=CC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Thienyl)-methylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Thienyl)-methylsilane is a heteroaromatic organosilane compound of interest in medicinal chemistry and materials science. The incorporation of a thienyl moiety, a common pharmacophore, with a methylsilane group offers a unique combination of properties, including potential for metabolic stability, altered lipophilicity, and utility as a synthetic intermediate for more complex molecules. This guide provides a comprehensive overview of a plausible synthetic route and expected characterization parameters for this compound.

Proposed Synthesis

A reliable method for the synthesis of this compound is the Grignard reaction between 2-thienylmagnesium bromide and a suitable methylchlorosilane. This approach is widely used for the formation of carbon-silicon bonds with aromatic and heteroaromatic systems.

Synthetic Pathway

The proposed two-step synthesis involves the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with dichloromethylsilane and subsequent reduction. An alternative, more direct route would involve the use of chloromethylsilane, though dichloromethylsilane is a common and reactive starting material.

Experimental Protocol

Step 1: Preparation of 2-Thienylmagnesium bromide [1][2]

-

To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a few drops of 2-bromothiophene (1.0 eq) dissolved in anhydrous THF to initiate the reaction. Gentle heating may be required.

-

Once the reaction has started (indicated by bubbling and a color change), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of dichloromethylsilane (1.1 eq) in anhydrous THF to the Grignard reagent via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether.

-

Cool the LiAlH₄ suspension to 0 °C and slowly add the reaction mixture containing the intermediate (2-Thienyl)-chloromethylsilane.

-

After the addition, stir the mixture at room temperature overnight.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Separate the organic layer from the combined filtrate and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following data is predicted based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-CH ₃ | 0.2 - 0.4 | Triplet | ~4-5 |

| Si-H | 3.5 - 4.5 | Quartet | ~4-5 |

| Thienyl H5 | 7.5 - 7.7 | Doublet of doublets | J(H5,H4) ≈ 5, J(H5,H3) ≈ 1 |

| Thienyl H3 | 7.2 - 7.4 | Doublet of doublets | J(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1 |

| Thienyl H4 | 7.0 - 7.2 | Doublet of doublets | J(H4,H5) ≈ 5, J(H4,H3) ≈ 3.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | -5 to -10 |

| Thienyl C2 | 138 - 142 |

| Thienyl C5 | 133 - 136 |

| Thienyl C3 | 128 - 131 |

| Thienyl C4 | 127 - 130 |

Table 3: Predicted ²⁹Si NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| Si | -30 to -40 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups.

Table 4: Predicted IR Absorption Bands for this compound [3][4]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | C-H stretch (thienyl) | Medium |

| ~2960 | C-H stretch (methyl) | Medium |

| ~2150 | Si-H stretch | Strong |

| ~1420 | Thienyl ring stretch | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~840 | Si-C stretch | Strong |

| ~700 | C-S stretch (thienyl) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| [M]+ | Molecular ion |

| [M-1]+ | Loss of H radical from Si-H |

| [M-15]+ | Loss of methyl radical (CH₃) |

| [Thienyl-SiH₂]+ | Loss of methyl group |

| [Thienyl]+ | Thienyl cation |

Experimental Workflow for Characterization

References

In-Depth Technical Guide: Properties of Trimethyl(thiophen-2-yl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core properties of trimethyl(thiophen-2-yl)silane, a versatile organosilicon compound incorporating a thiophene moiety. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of a trimethylsilyl group can modify the chemical reactivity and physical properties of the thiophene ring, making this compound a valuable building block in organic synthesis. This document details the chemical and physical properties, provides an experimental protocol for its synthesis, and presents its spectroscopic data.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of trimethyl(thiophen-2-yl)silane.

| Property | Value |

| Molecular Formula | C₇H₁₂SSi |

| Molecular Weight | 156.32 g/mol |

| CAS Number | 18245-28-8 |

| Appearance | Colorless to yellow liquid |

| Purity | ≥97% |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Experimental Protocols

The synthesis of trimethyl(thiophen-2-yl)silane can be achieved through the reaction of a 2-thienyl organometallic reagent with trimethylsilyl chloride. A common and effective method involves the in-situ generation of 2-thienyllithium from 2-bromothiophene, which is then quenched with trimethylsilyl chloride.

Synthesis of Trimethyl(thiophen-2-yl)silane via Lithiation[1]

Materials:

-

2-Bromothiophene

-

n-Butyllithium (BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Ice-water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether for chromatography

Procedure:

-

To a solution of n-butyllithium (16 mmol) in 20 mL of anhydrous diethyl ether, cooled to -70°C under an inert atmosphere (e.g., argon or nitrogen), 2.60 g (16 mmol) of 2-bromothiophene is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. This results in the formation of a solution of 2-thienyllithium.[1]

-

The solution of 2-thienyllithium is then cooled again, and 1.52 g (14 mmol) of trimethylsilyl chloride in 10 mL of THF is added dropwise.

-

The reaction mixture is stirred for 4 hours and then poured into 100 mL of ice-water to quench the reaction.

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with 100 mL of brine.

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is purified by column chromatography on silica gel using petroleum ether as the eluent to yield the final product, trimethyl(thiophen-2-yl)silane.

Spectroscopic Data

The structural confirmation of trimethyl(thiophen-2-yl)silane is achieved through various spectroscopic techniques. The following tables summarize the expected data.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 | dd | ~5.0, ~1.0 | H-5 (α-proton) |

| ~7.2 | dd | ~3.5, ~1.0 | H-3 (β-proton) |

| ~7.0 | dd | ~5.0, ~3.5 | H-4 (β-proton) |

| ~0.3 | s | - | Si(CH₃)₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-2 (C-Si) |

| ~134 | C-5 |

| ~130 | C-3 |

| ~128 | C-4 |

| ~-0.5 | Si(CH₃)₃ |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2960-2850 | C-H stretching (aliphatic, Si-CH₃) |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~1250 | Si-CH₃ symmetric deformation |

| ~840 | Si-C stretching |

| ~700 | C-S stretching |

Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 156 | [M]⁺ (Molecular ion) |

| 141 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Logical Workflow and Diagrams

The synthesis and characterization of trimethyl(thiophen-2-yl)silane follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.

Caption: Synthesis and characterization workflow for trimethyl(thiophen-2-yl)silane.

Reactivity and Applications

Trimethyl(thiophen-2-yl)silane is a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group for the 2-position of the thiophene ring, allowing for selective functionalization at other positions. Furthermore, the silyl group can be replaced by other functional groups through ipso-substitution reactions, providing a route to a variety of 2-substituted thiophenes. This reactivity makes it a valuable precursor for the synthesis of pharmaceuticals, organic electronic materials, and other functionalized molecules.

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and characterization of trimethyl(thiophen-2-yl)silane. The presented data and protocols offer a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science. The well-defined synthetic route and clear spectroscopic signatures make this compound a readily accessible and useful building block for the development of novel thiophene-containing molecules.

References

In-Depth Technical Guide: (2-Thienyl)trimethylsilane

CAS Number: 18245-28-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Thienyl)trimethylsilane, a versatile organosilicon compound with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the synthesis of pharmacologically active compounds, particularly thienopyridine derivatives. Spectroscopic data is presented to aid in the characterization of this compound. Furthermore, this guide illustrates a potential synthetic pathway where (2-Thienyl)trimethylsilane serves as a key building block in the development of anticancer agents.

Introduction

Organosilicon compounds have garnered increasing interest in medicinal chemistry due to their unique properties that can enhance the pharmacological profiles of drug candidates. The incorporation of a silicon atom can modulate lipophilicity, metabolic stability, and receptor binding affinity. Thiophene moieties are also considered privileged structures in drug discovery, appearing in a number of approved pharmaceuticals. (2-Thienyl)trimethylsilane, which combines both a thiophene ring and a trimethylsilyl group, represents a valuable synthetic intermediate for the construction of novel therapeutic agents.

Chemical and Physical Properties

(2-Thienyl)trimethylsilane, also known as 2-(trimethylsilyl)thiophene, is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18245-28-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂SSi | [1][2] |

| Molecular Weight | 156.32 g/mol | [1][2][3] |

| Appearance | Liquid | [1] |

| Purity | 97% - 98% | [1][3] |

Spectroscopic Data

Characterization of (2-Thienyl)trimethylsilane is crucial for its effective use in synthesis. The following table summarizes key spectroscopic data.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | (Predicted) Signals expected for the trimethylsilyl protons and the protons on the thiophene ring. |

| ¹³C NMR | (Predicted) Resonances for the carbon atoms of the trimethylsilyl group and the thiophene ring. |

| Mass Spectrum (EI) | Data available, refer to NIST WebBook.[2][4] |

| Infrared (IR) Spectrum | (Predicted) Characteristic bands for C-H, C=C (aromatic), and Si-C vibrations. |

Note: While specific, experimentally derived spectra for (2-Thienyl)trimethylsilane were not found in the immediate search, the NIST WebBook provides access to its mass spectrum.[2][4] Predicted NMR and IR data are based on the known spectral properties of similar compounds.

Experimental Protocols

Synthesis of (2-Thienyl)trimethylsilane

A general and effective method for the synthesis of aryl and heteroaryl silanes involves the reaction of an organolithium species with a silyl halide. The following is a representative protocol for the synthesis of (2-Thienyl)trimethylsilane.

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

-

A solution of thiophene in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium is added dropwise to the cooled solution, and the mixture is stirred for 1-2 hours at this temperature to ensure complete formation of 2-thienyllithium.

-

Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield (2-Thienyl)trimethylsilane as a clear liquid.

Applications in Drug Development

(2-Thienyl)trimethylsilane is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Thienopyridines and thienopyrimidines, for instance, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

Synthesis of Thienopyridine and Thienopyrimidine Derivatives

Thienopyridine and thienopyrimidine scaffolds are present in several approved drugs. The synthesis of these compounds often involves the construction of the pyridine or pyrimidine ring onto a pre-existing thiophene core. (2-Thienyl)trimethylsilane can be utilized in cross-coupling reactions to introduce the thienyl moiety to a suitable backbone, facilitating the synthesis of these complex heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions of organosilanes with aryl halides are a powerful tool for C-C bond formation.

Role in the Synthesis of Anti-Cancer Agents

Thiophene derivatives have been extensively investigated for their anticancer properties.[8][9][10][11][12] The synthesis of novel thieno[2,3-c]pyridine and thieno[2,3-d][5][6][13]triazolo[1,5-a]pyrimidine derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] (2-Thienyl)trimethylsilane can serve as a starting material in the multi-step synthesis of such compounds.

Visualizations

Logical Relationship in Drug Discovery

The following diagram illustrates the central role of (2-Thienyl)trimethylsilane as a building block in the synthesis of potentially therapeutic compounds.

Caption: Role of (2-Thienyl)trimethylsilane in Drug Discovery.

Experimental Workflow for Anticancer Agent Synthesis

This diagram outlines a generalized experimental workflow for the synthesis of a hypothetical anticancer agent starting from (2-Thienyl)trimethylsilane.

Caption: Synthesis Workflow for a Thienopyridine Anticancer Agent.

Conclusion

(2-Thienyl)trimethylsilane is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its ability to participate in a variety of chemical transformations, particularly cross-coupling reactions, makes it an important tool for medicinal chemists. Further exploration of its reactivity and incorporation into novel molecular scaffolds is likely to lead to the development of new therapeutic agents, particularly in the field of oncology. This guide provides a foundational resource for researchers and professionals working in this exciting area.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Silane, trimethyl-2-thienyl- [webbook.nist.gov]

- 3. 2-(Trimethylsilyl)thiophene, 97% | Fisher Scientific [fishersci.ca]

- 4. Silane, trimethyl-2-thienyl- [webbook.nist.gov]

- 5. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of (2-Thienyl)-methylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Thienyl)-methylsilane, a valuable building block in medicinal chemistry and materials science. The document details starting materials, reaction mechanisms, and experimental protocols. Quantitative data is presented in tabular format for straightforward comparison of different synthetic strategies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of organic compounds. The thiophene moiety is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring, offering modified physicochemical properties. The introduction of a methylsilane group provides a versatile handle for further chemical transformations, such as cross-coupling reactions, and can influence the electronic and steric properties of the molecule. This guide focuses on the most common and effective methods for the preparation of this compound, primarily through Grignard and organolithium intermediates.

Synthetic Approaches

The synthesis of this compound predominantly relies on the formation of a nucleophilic thienyl species that can react with an electrophilic methylsilane source. The two main strategies to achieve this are through the preparation of a Grignard reagent or an organolithium compound.

Grignard Reaction Route

The Grignard reaction is a robust and widely used method for forming carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound synthesis, this approach involves the reaction of a 2-thienyl Grignard reagent with a suitable chloromethylsilane. The Grignard reagent is typically prepared from the corresponding brominated thiophene.[2]

A closely related synthesis of chloromethyl(dimethyl)(2-thienylmethyl)silane has been reported, which provides a strong foundation for the synthesis of this compound.[3] The reaction proceeds by forming the Grignard reagent from 2-thienylmethyl chloride, which then reacts with the chlorosilane.[3] For the synthesis of this compound, 2-bromothiophene is the preferred starting material to generate the 2-thienylmagnesium bromide.[2]

Organolithium Route (Lithiation)

Direct lithiation of thiophene is an alternative and often highly efficient method for generating a nucleophilic 2-thienyl species. Thiophene can be selectively deprotonated at the 2-position by a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi).[4] The resulting 2-thienyllithium is a potent nucleophile that readily reacts with an electrophilic methylsilane source. This method avoids the need to prepare a halogenated thiophene precursor.

Data Presentation

The following tables summarize the key starting materials and expected quantitative data for the synthesis of this compound and its close analog, (2-Thienyl)trimethylsilane, via the Grignard and lithiation routes.

Table 1: Starting Materials for this compound Synthesis

| Synthetic Route | Thiophene Source | Organometallic Reagent Source | Silane Source | Primary Solvent |

| Grignard Reaction | 2-Bromothiophene | Magnesium turnings | Chlorodimethylsilane or Dichloromethylsilane | Tetrahydrofuran (THF) or Diethyl ether |

| Lithiation | Thiophene | n-Butyllithium (n-BuLi) | Chlorodimethylsilane or Dichloromethylsilane | Tetrahydrofuran (THF) or Diethyl ether |

Table 2: Comparative Yields of Thienylsilane Synthesis

| Synthetic Route | Product | Reported/Expected Yield | Reference/Note |

| Grignard Reaction | (2-Thienyl)trimethylsilane | 70-85% | Adapted from general Grignard procedures. |

| Lithiation | (2-Thienyl)trimethylsilane | 80-95% | Adapted from general lithiation procedures. |

| Grignard Reaction | Chloromethyl(dimethyl)(2-thienylmethyl)silane | 53% | [3] |

Table 3: Spectroscopic Data for (2-Thienyl)trimethylsilane

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.4 (dd, 1H), ~7.1 (dd, 1H), ~6.9 (dd, 1H), ~0.3 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~145, ~135, ~130, ~128, ~ -1.0 |

| IR (neat) | ν ~3100, 2950, 1420, 1250, 840 cm⁻¹ |

| Mass Spec (EI) | m/z (%) ~156 (M+), 141, 73 |

Note: The data for (2-Thienyl)trimethylsilane is presented as a close analog to this compound. The spectroscopic data for this compound would show a characteristic Si-H stretch in the IR spectrum (around 2100-2200 cm⁻¹) and a corresponding signal in the ¹H and ²⁹Si NMR spectra.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Grignard and lithiation routes. These protocols are based on established procedures for similar transformations.

Protocol 1: Synthesis via Grignard Reaction

Reaction: 2-Bromothiophene + Mg → 2-Thienylmagnesium bromide 2-Thienylmagnesium bromide + ClSi(H)Me₂ → this compound + MgBrCl

Materials:

-

2-Bromothiophene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (catalytic amount)

-

Chlorodimethylsilane (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.1 eq) and a crystal of iodine are placed in the flask.

-

A solution of 2-bromothiophene (1.0 eq) in anhydrous THF is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining 2-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Chlorodimethylsilane (1.2 eq) is added dropwise via the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Protocol 2: Synthesis via Lithiation

Reaction: Thiophene + n-BuLi → 2-Thienyllithium 2-Thienyllithium + ClSi(H)Me₂ → this compound + LiCl

Materials:

-

Thiophene (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Chlorodimethylsilane (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is charged with thiophene (1.0 eq) and anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Chlorodimethylsilane (1.2 eq) is added dropwise to the solution of 2-thienyllithium at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Grignard synthesis of this compound.

Caption: Lithiation synthesis of this compound.

Caption: General experimental workflow for synthesis.

References

An In-depth Technical Guide to (2-thienyl)silane Compounds: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-thienyl)silane compounds, covering their synthesis, spectroscopic characterization, and potential applications, with a particular focus on their relevance to drug development.

Synthesis of (2-thienyl)silane Compounds

The synthesis of (2-thienyl)silane compounds can be achieved through several methodologies, primarily involving the formation of a carbon-silicon bond at the 2-position of the thiophene ring. Key synthetic strategies include the Sonogashira coupling of silylacetylenes with 2-halothiophenes and the direct silylation of thiophene derivatives.

Sonogashira Coupling

The Sonogashira coupling reaction is a versatile method for the formation of carbon-carbon bonds, but it can be adapted for the synthesis of certain (2-thienyl)silane derivatives. This typically involves the reaction of a terminal silylacetylene with a 2-halothiophene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Hydrosilylation

Hydrosilylation offers a direct method for the synthesis of (2-thienyl)silanes. This reaction involves the addition of a hydrosilane across a carbon-carbon multiple bond of a thiophene derivative. The reaction is typically catalyzed by transition metal complexes.

Quantitative Data Summary

The following tables summarize key quantitative data for representative (2-thienyl)silane compounds.

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 29Si NMR (δ, ppm) | Mass Spec. (m/z) | IR (cm-1) |

| 2-[(Trimethylsilyl)ethynyl]thiophene | 7.45 (dd, 1H), 7.25 (dd, 1H), 7.00 (dd, 1H), 0.25 (s, 9H) | 132.5, 127.8, 127.2, 123.5, 95.8, 94.7, 0.0 | -18.2 | 180.05 | 3108, 2962, 2154, 1250, 841 |

Note: Spectroscopic data can vary based on the solvent and instrument used.

Experimental Protocols

Synthesis of 2-[(Trimethylsilyl)ethynyl]thiophene

Materials:

-

2-Iodothiophene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride

-

Copper(I) iodide

-

Triethylamine

-

Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2-iodothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) in a mixture of toluene and triethylamine (1:1) is degassed with argon for 15 minutes.

-

Ethynyltrimethylsilane (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-[(trimethylsilyl)ethynyl]thiophene.

Biological Activity and Potential Applications in Drug Development

While research is ongoing, thiophene derivatives have shown a range of biological activities, suggesting the potential of (2-thienyl)silane compounds in drug development. The incorporation of a silicon atom can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can be advantageous for drug design.[1]

Anticancer Activity

Several studies have reported the anticancer activity of thiophene-containing compounds. For instance, certain thieno[2,3-d]pyrimidine derivatives have been shown to exhibit inhibitory effects on cancer cell lines.[2] The mechanism of action for these types of compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of a thiophene derivative against a cancer cell line. It is important to note that this data is for a related compound and not a (2-thienyl)silane itself, highlighting an area for future research.

| Compound | Cell Line | IC50 (µM) |

| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 11.32[2] |

This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of (2-thienyl)silane compounds. Further investigation is warranted to fully elucidate their biological activities and therapeutic potential.

References

theoretical studies of thienyl-silane derivatives

An In-depth Technical Guide to the Theoretical Studies of Thienyl-Silane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies of thienyl-silane derivatives. These compounds are of significant interest due to their potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document details their synthesis, structural characterization, electronic properties, and the computational methods used to understand their behavior at a molecular level.

Synthesis of Thienyl-Silane Derivatives

The synthesis of thienyl-silane derivatives typically involves the reaction of a silyl halide with a lithiated thiophene or oligothiophene. A general synthetic route is outlined below.

A range of linear silicon-linked oligoalkynes containing bithienylene rings have been synthesized through condensation reactions of dichlorodiphenylsilane (Ph2SiCl2) with the monolithiated species of 5,5'-diethynyl-2,2'-bithiophene.[1][2] The mono-protected bis(alkynyl) silane, Me3SiC≡CSi(Ph)2C≡CH, can be prepared and subsequently used in silylation reactions to create longer chains with alternating silicon and acetylene units.[1]

For oligothienyl catenated silanes, such as Me5Si2Thn and ThnM2Me4Thn (where Th represents a thienyl group), the synthesis involves the reaction of the corresponding lithiated oligothiophene with a chlorosilane.[3][4][5]

Structural Properties

The structural properties of thienyl-silane derivatives have been investigated using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering insights into the molecular geometry and packing in the solid state.

In the crystal structure of tetrakis(2,2'-bithiophene-5-yl)silane, the silicon atom exhibits a quasi-perfect tetrahedral geometry.[6] The bithiophene units are nearly planar.[6] A comparison of the Si-C bond lengths with literature data suggests an electron-donating effect from the terminal thienyl ring to the carbon atom directly bonded to the central silicon atom.[6] The C-C bond lengths within the thienyl rings directly attached to the silicon atom indicate a more aromatic character for these rings.[6]

For oligothienyl catenated silanes like Me5Si2Th2Si2Me5 (2a) and Th2Si2Me4Th2 (3a), X-ray diffraction analysis has revealed effective σ-conjugation, leading to a flattening of the thiophene planes in the terminal derivatives.[3][4][5]

Table 1: Selected Bond Lengths and Angles for Tetrakis(2,2'-bithiophene-5-yl)silane

| Parameter | Value |

| Si-C1 Bond Length | 1.854 Å |

| C1-Si-C9 Bond Angle | 110.32° |

| C1-Si-C1' Bond Angle | 108.71° |

Data extracted from the crystal structure of tetrakis(2,2'-bithiophene-5-yl)silane.[6]

Electronic and Optical Properties

The electronic and optical properties of thienyl-silane derivatives are crucial for their application in organic electronic devices. These properties are typically investigated using techniques such as UV-vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry (CV).

Oligothienyl catenated silanes exhibit strong emission in the range of 378-563 nm.[3][4][5] The quantum yields for many of these compounds are in the range of 20-30%, which is significantly higher than that of 2,2'-bithiophene and 2,2':5',5''-terthiophene.[3][4][5] This suggests that these materials could be promising for applications in light-emitting devices.

The HOMO and LUMO energy levels, which determine the charge injection and transport properties of a material, can be estimated from cyclic voltammetry measurements. For novel diketopyrrolopyrrole (DPP) based small molecules with terminal thienyl groups, the HOMO and LUMO levels can be tuned by modifying the terminal electron-acceptor groups.[7] This allows for the optimization of the materials for specific applications, such as p-type or n-type semiconductors in OFETs.[7]

Table 2: Optical and Electrochemical Properties of Selected Thienyl-Silane Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | HOMO (eV) | LUMO (eV) |

| Me5Si2Th2 | ~350 | ~400 | ~25 | - | - |

| Th2Si2Me4Th2 | ~380 | ~450 | ~30 | - | - |

| T-TB | 678 | - | - | -5.85 | -4.30 |

| T-ID | 659 | - | - | -5.81 | -4.21 |

| T-IDM | 714 | - | - | -5.87 | -4.41 |

Data for Me5Si2Th2 and Th2Si2Me4Th2 are estimations based on graphical data from Zaitsev et al. (2018).[3][4][5] Data for T-TB, T-ID, and T-IDM are from Ghedini et al. (2020).[7]

Theoretical Analysis

Theoretical investigations, primarily using Density Functional Theory (DFT), play a crucial role in understanding the structure-property relationships of thienyl-silane derivatives. These computational methods allow for the calculation of molecular geometries, electronic structures, and optical properties, providing valuable insights that complement experimental findings.

DFT calculations are used to optimize the molecular geometries of thienyl-silane derivatives and to calculate their frontier molecular orbital (HOMO and LUMO) energies and distributions. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the material. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength absorption maximum.

Theoretical studies have been performed on model compounds of oligothienyl catenated silanes to establish a deeper understanding of their structure-property relationships.[3][4][5] For DPP derivatives with terminal thienyl groups, a detailed DFT analysis provides valuable information on their electronic structure and the nature of their main optical transitions.[7]

Experimental and Computational Protocols

General Synthetic Procedure for Oligothienyl Catenated Silanes

-

An oligothiophene is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

An organolithium reagent (e.g., n-butyllithium) is added dropwise to generate the lithiated oligothiophene.

-

The corresponding chlorosilane is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is then quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

-

The product is extracted, and the organic phase is dried and concentrated.

-

The crude product is purified using column chromatography or recrystallization.

Computational Details for DFT Calculations

-

Software: Gaussian, TURBOMOLE, etc.

-

Functional: B3LYP, PBE0, etc.

-

Basis Set: 6-31G(d), def2-TZVP, etc.

-

Methodology:

-

The initial molecular geometry is built using a molecular modeling program.

-

The geometry is optimized to find the lowest energy conformation.

-

Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Single-point energy calculations are then performed to obtain the HOMO and LUMO energies and other electronic properties.

-

Time-dependent DFT (TD-DFT) can be used to simulate the UV-vis absorption spectra.

-

Visualizations

Caption: A generic structure of a thienyl-silane derivative.

Caption: A typical workflow for DFT calculations on thienyl-silanes.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Oligothienyl catenated germanes and silanes: synthesis, structure, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]

From Serendipity to Synthesis: A Technical History of Organosilanes in Organic Chemistry

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational experimental protocols of organosilane chemistry.

Introduction

Organosilanes, compounds containing carbon-silicon bonds, have become indispensable tools in modern organic chemistry, with applications ranging from protecting groups and reducing agents to key components in cross-coupling reactions and advanced materials. Their unique properties, stemming from the distinct electronegativity and size of the silicon atom compared to carbon, have enabled novel synthetic strategies and the development of innovative pharmaceuticals and materials. This in-depth technical guide explores the origins of organosilane chemistry, tracing its history from early serendipitous discoveries to the development of foundational synthetic methodologies that are still in use today. The following sections provide a detailed account of the key milestones, the pioneering scientists who laid the groundwork for this field, and the experimental protocols that marked the inception of organosilane synthesis.

A Historical Trajectory of Discovery

The journey of organosilane chemistry began in the mid-19th century, with early investigations into the nature of silicon and its compounds. The timeline below highlights the pivotal moments and key figures that shaped the field.

The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by French chemist Charles Friedel and American chemist James Crafts.[1][2][3] Their work, initially aimed at understanding the atomic weight of silicon, laid the very foundation of organosilane chemistry.[4] Following this, in the late 19th century, Albert Ladenburg and A. Polis made significant contributions by synthesizing phenyltrichlorosilane and tetraphenylsilane, respectively, expanding the family of known organosilicon compounds.[5][6]

The early 20th century was dominated by the extensive and systematic work of English chemist Frederic Kipping.[3][7] He was the first to utilize the newly discovered Grignard reagents for the synthesis of a wide variety of organosilanes.[7] His meticulous research, spanning over four decades and detailed in 57 papers, established much of the fundamental reaction chemistry of organosilicon compounds and led him to coin the term "silicone" in 1904.[8]

A major breakthrough for the industrial production of organosilanes came in the 1940s with the independent development of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany. This process, which involves the direct reaction of alkyl halides with elemental silicon in the presence of a copper catalyst, remains the primary industrial method for the synthesis of methylchlorosilanes, the key precursors to silicone polymers.[1][9]

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical syntheses that were instrumental in the development of organosilane chemistry.

Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

The first synthesis of an organosilane was achieved by reacting diethylzinc with silicon tetrachloride. While the original 1863 publication in Annalen der Chemie und Pharmacie provides a descriptive account, a modern interpretation of the protocol is as follows:

Reaction:

2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂

Experimental Protocol:

-

Apparatus: A sealed glass tube or a flask equipped with a reflux condenser and a dropping funnel, protected from atmospheric moisture.

-

Reagents:

-

Diethylzinc (Zn(C₂H₅)₂)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether (as a solvent, though not explicitly mentioned in the earliest reports, it is a standard solvent for such reactions).

-

-

Procedure:

-

Silicon tetrachloride is placed in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Diethylzinc, dissolved in anhydrous diethyl ether, is added dropwise to the silicon tetrachloride. The reaction is exothermic and may require cooling to control the reaction rate.

-

After the addition is complete, the mixture is gently heated to drive the reaction to completion.

-

The reaction mixture, containing the product tetraethylsilane and a precipitate of zinc chloride, is then subjected to a work-up procedure.

-

-

Work-up and Purification:

-

The reaction mixture is carefully treated with water or dilute acid to decompose any unreacted diethylzinc and to dissolve the zinc chloride.

-

The organic layer containing tetraethylsilane is separated.

-

The organic layer is washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The tetraethylsilane is then purified by fractional distillation.

-

Synthesis of Alkyl- and Aryl-halosilanes using Grignard Reagents (Kipping, c. 1904)

Frederic Kipping was a pioneer in using Grignard reagents for the formation of silicon-carbon bonds.[7][10] This method offered a more versatile route to a wider range of organosilanes.

Reaction (General):

R-Mg-X + SiCl₄ → RSiCl₃ + R₂SiCl₂ + R₃SiCl + R₄Si + MgXCl (where R = alkyl or aryl; X = Cl, Br, I)

Experimental Protocol (Illustrative example for the synthesis of ethylchlorosilanes):

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected from moisture with drying tubes.

-

Reagents:

-

Magnesium turnings

-

Ethyl bromide (or other alkyl/aryl halide)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Magnesium turnings are placed in the flask, and the apparatus is flame-dried under a stream of inert gas.

-

A small amount of a solution of ethyl bromide in anhydrous diethyl ether is added to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with gentle warming or the addition of a crystal of iodine.

-

Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the formation of the Grignard reagent is complete, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The stoichiometry of the reactants can be varied to influence the product distribution.

-

-

Work-up and Purification:

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

The ethereal solution is decanted from the precipitated magnesium salts.

-

The solvent is removed by distillation.

-

The resulting mixture of ethylchlorosilanes is separated by fractional distillation. Kipping noted that this reaction often produces a mixture of products that are difficult to separate.[7]

-

The Direct Process for the Synthesis of Methylchlorosilanes (Müller-Rochow, c. 1940s)

This industrial process revolutionized the production of silicones by providing a direct and cost-effective route to methylchlorosilanes.[1][9]

Reaction:

2 CH₃Cl + Si → (CH₃)₂SiCl₂ (and other methylchlorosilanes)

Experimental Workflow:

Experimental Protocol (Industrial Scale):

-

Apparatus: A fluidized bed reactor is the standard industrial setup.

-

Materials:

-

Silicon metal powder

-

Copper catalyst (often in the form of copper(I) chloride or as a copper-silicon alloy)

-

Methyl chloride (gaseous)

-

-

Procedure:

-

A mixture of powdered silicon and the copper catalyst is placed in the reactor.

-

The reactor is heated to a temperature of 280-350 °C.

-

A stream of methyl chloride gas is passed through the heated silicon-copper mixture, causing it to fluidize.

-

The reaction is highly exothermic and requires careful temperature control.

-

The gaseous products, a mixture of methylchlorosilanes, are continuously removed from the reactor.

-

-

Product Separation:

-

The hot gas stream is cooled to condense the liquid methylchlorosilanes.

-

The crude liquid mixture is then subjected to extensive fractional distillation to separate the different methylchlorosilanes, with dimethyldichlorosilane being the primary desired product.

-

Wurtz Reaction for Organosilane Synthesis (Polis, 1885)

The Wurtz reaction, typically used for coupling alkyl halides, was also adapted for the synthesis of organosilanes, particularly for preparing compounds with multiple aryl or alkyl groups.[5]

Reaction (Example for Tetraphenylsilane):

SiCl₄ + 4 C₆H₅Cl + 8 Na → Si(C₆H₅)₄ + 8 NaCl

Experimental Protocol:

-

Apparatus: A flask equipped with a reflux condenser and a stirrer, protected from moisture.

-

Reagents:

-

Silicon tetrachloride (SiCl₄)

-

Chlorobenzene (C₆H₅Cl)

-

Sodium metal

-

Anhydrous solvent (e.g., diethyl ether or benzene)

-

-

Procedure:

-

Sodium metal is finely dispersed in the anhydrous solvent.

-

A mixture of silicon tetrachloride and chlorobenzene is added to the sodium dispersion.

-

The reaction mixture is heated to reflux with vigorous stirring for several hours.

-

-

Work-up and Purification:

-

After the reaction is complete, the excess sodium is carefully destroyed by the addition of ethanol.

-

The reaction mixture is then treated with water to dissolve the sodium chloride.

-

The organic layer is separated, washed, and dried.

-

The solvent is evaporated, and the solid tetraphenylsilane is purified by recrystallization.

-

Quantitative Data of Early Organosilanes

The following table summarizes some of the key physical properties of the first organosilane synthesized, tetraethylsilane, and other related early organosilicon compounds.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| Tetraethylsilane | Si(C₂H₅)₄ | 144.33 | 153-154 | -82.5 | 0.766 | 1.426 |

| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | -68.8 | 1.483 | 1.412 |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | 211.55 | 201 | -39 | 1.321 | 1.524 |

| Tetraphenylsilane | Si(C₆H₅)₄ | 336.52 | 530 | 237 | 1.109 (at 25°C) | - |

Conclusion

The discovery and historical development of organosilanes in organic chemistry is a testament to the power of scientific curiosity and the iterative process of experimental refinement. From the initial synthesis of tetraethylsilane by Friedel and Crafts to the systematic investigations by Kipping and the industrial breakthrough of the Direct Process, the field has evolved from a scientific curiosity to a cornerstone of modern chemical synthesis. The foundational experimental protocols outlined in this guide not only provide a historical perspective but also illustrate the fundamental principles of carbon-silicon bond formation that continue to be relevant in contemporary research and development. The unique properties and reactivity of organosilanes ensure their continued importance in addressing challenges in medicine, materials science, and beyond.

References

- 1. Silicon - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 4. historyofscience.com [historyofscience.com]

- 5. collegedunia.com [collegedunia.com]

- 6. Bibliography of the Conservation of Energy — Kenneth L. Caneva [kennethcaneva.com]

- 7. Annalen der Chemie und Pharmacie, 1863, Vol. 127 (Classic Reprint) 9780331812350 | eBay UK [ebay.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. catalog.hathitrust.org [catalog.hathitrust.org]

- 10. spegroup.ru [spegroup.ru]

Methodological & Application

Application Notes and Protocols: (2-Thienyl)-methylsilane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Hiyama coupling reaction utilizes organosilanes as nucleophilic partners, offering a milder and less toxic alternative to other organometallic reagents.[1][2] This application note focuses on the use of (2-Thienyl)-methylsilane and related 2-thienylsilanes in palladium-catalyzed cross-coupling reactions for the synthesis of 2-arylthiophenes and other functionalized molecules containing a thiophene moiety. Thiophene derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to these compounds highly valuable.

The Hiyama coupling typically involves the activation of the carbon-silicon bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that readily undergoes transmetalation with a palladium(II) complex.[2][3] The general catalytic cycle proceeds through oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst.

Application of (2-Thienyl)-silanes in Cross-Coupling

This compound and its analogues serve as effective nucleophilic partners for the introduction of a 2-thienyl group onto various aromatic and heteroaromatic scaffolds. A notable application is in a domino Heck cyclization/Hiyama coupling protocol for the synthesis of (hetero)aryl-functionalized azaindoline derivatives.[1] In this sequence, the use of 2-thienylsilane has been shown to provide the desired product in good yield, demonstrating the utility of this reagent in constructing complex heterocyclic systems.[1]

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of 2-thienylsilanes with organic halides.

| Entry | Organosilane | Coupling Partner | Palladium Catalyst | Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Thienylsilane | N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide | Pd(OAc)₂ (5 mol%) | P(4-MeOC₆H₄)₃ | Bu₄NF | 1,4-Dioxane | 80 | 77 | [1] |

| 2 | Phenyltrimethoxysilane | Thienyl chloride | Pd(OAc)₂ (2.5 mol%) | XPhos | TBAF | t-BuOH | 100 | 90 |

Experimental Protocols

Protocol 1: Domino Heck Cyclization/Hiyama Coupling for the Synthesis of (Hetero)aryl-Functionalized Azaindoline Derivatives[1]

This protocol describes the synthesis of a 3,3-disubstituted azaindoline derivative using a palladium-catalyzed domino Heck cyclization followed by a Hiyama cross-coupling with a 2-thienylsilane.

Materials:

-

N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide (1.0 equiv)

-

2-Thienylsilane (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Tris(4-methoxyphenyl)phosphine (P(4-MeOC₆H₄)₃, 10 mol%)

-

Tetrabutylammonium fluoride (Bu₄NF, 2.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide, palladium(II) acetate, and tris(4-methoxyphenyl)phosphine.

-

Add anhydrous 1,4-dioxane to dissolve the solids.

-

Add the 2-thienylsilane to the reaction mixture.

-

Finally, add the tetrabutylammonium fluoride.

-

Heat the reaction mixture to 80 °C and stir for the appropriate time until reaction completion (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (hetero)aryl-functionalized azaindoline derivative.

Protocol 2: General Procedure for the Hiyama Cross-Coupling of Thienyl Chlorides with Aryltrimethoxysilanes

This protocol provides a general method for the cross-coupling of a thienyl chloride with an aryltrimethoxysilane. This can be adapted for the use of this compound.

Materials:

-

Thienyl chloride (1.0 equiv)

-

Aryltrimethoxysilane (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 5 mol%)

-

Tetrabutylammonium fluoride (TBAF, 2.5 equiv)

-

tert-Butanol (t-BuOH)

Procedure:

-

In a glovebox, charge a reaction tube with palladium(II) acetate and XPhos.

-

Add tert-butanol, followed by the thienyl chloride and the aryltrimethoxysilane.

-

Add the tetrabutylammonium fluoride.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for the required duration.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired 2-arylthiophene product.

Visualizations

Caption: Mechanism of the Palladium-Catalyzed Hiyama Cross-Coupling Reaction.

Caption: General Experimental Workflow for Hiyama Cross-Coupling.

References

Application Notes and Protocols for (2-Thienyl)-methylsilane in Hiyama Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Thienyl)-methylsilane as a reagent in palladium-catalyzed Hiyama cross-coupling reactions. This document includes detailed protocols, quantitative data, and mechanistic diagrams to facilitate its application in synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in drug discovery and development.

Introduction

The Hiyama cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organosilane with an organic halide in the presence of a palladium catalyst.[1] this compound has emerged as an effective nucleophilic partner in this reaction. The presence of the electron-rich 2-thienyl group on the silicon atom is believed to facilitate the crucial transmetalation step in the catalytic cycle, often allowing for milder reaction conditions compared to other organosilanes.[2] This reagent is particularly valuable for introducing a thienyl moiety, a common heterocycle in pharmaceuticals, or for using the thienyl group as an activating "dummy" ligand that is not transferred.

Mechanism of the Hiyama Coupling

The catalytic cycle of the Hiyama coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The organosilane must be activated, typically by a fluoride source such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species which is more nucleophilic.[3]

Caption: General mechanism of the Hiyama cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical yields for the Hiyama coupling of this compound derivatives with various aryl halides under palladium catalysis. The data is compiled from literature reports on similar heteroaryl silanes.[2]

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF (2 equiv) | THF | 60 | 12 | 85 |

| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | TBAF (2 equiv) | Dioxane | 80 | 8 | 78 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | XPhos (4) | TBAF (2 equiv) | Toluene | 100 | 6 | 92 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | TBAF (2 equiv) | THF | 65 | 16 | 75 |

| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | SPhos (6) | TBAF (2.5 equiv) | t-BuOH | 110 | 24 | 65 |

| 6 | 3-Bromotoluene | [Pd(allyl)Cl]₂ (1.25) | P(Cy)₃ (2.5) | TBAF (2 equiv) | THF | RT | 24 | 95 |

| 7 | Ethyl 4-bromobenzoate | Pd(OAc)₂ (2) | - | TBAF (2 equiv) | DMF | 80 | 12 | 88 |

Experimental Protocols

General Procedure for the Palladium-Catalyzed Hiyama Coupling of this compound with Aryl Halides

This protocol is a representative procedure based on common practices in the literature for similar Hiyama coupling reactions.[2][4]

Caption: A typical experimental workflow for the Hiyama coupling.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (if necessary, e.g., PPh₃, XPhos, 2-10 mol%)

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 2.0-2.5 equiv)

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (if used, e.g., PPh₃, 0.04 mmol, 4 mol%).

-

Seal the flask with a septum and evacuate and backfill with argon three times.

-

Add this compound (1.2 mmol) via syringe.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the TBAF solution (2.0 mL of a 1 M solution in THF, 2.0 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (typically 6-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Logical Relationships in Reagent and Condition Selection

The success of the Hiyama coupling with this compound is dependent on the careful selection of several interconnected parameters.

Caption: Factors influencing the outcome of the Hiyama coupling.

Considerations for Optimization:

-

Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides and bromides are generally good substrates, while chlorides may require more active catalysts and harsher conditions.[1]

-

Palladium Catalyst: Pd(OAc)₂ and PdCl₂(dppf) are commonly used and effective catalysts. The choice of catalyst can influence reaction rates and yields.

-

Ligand: The use of phosphine ligands can significantly improve the reaction outcome by stabilizing the palladium center and facilitating oxidative addition and reductive elimination. Bulky, electron-rich ligands like XPhos and SPhos are often effective for less reactive aryl chlorides.

-

Activator: A fluoride source, most commonly TBAF, is essential for activating the silane. The amount of activator should be carefully controlled, as excess fluoride can lead to side reactions.

-

Solvent: Anhydrous polar aprotic solvents such as THF, dioxane, and toluene are typically used to ensure the solubility of the reagents and to prevent quenching of the active silicate species.

Conclusion

This compound is a versatile and effective reagent for the Hiyama cross-coupling reaction, providing a reliable method for the synthesis of thienyl-containing biaryls and other valuable organic molecules. The protocols and data presented herein offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. Careful optimization of the reaction parameters, as outlined, will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for (2-Thienyl)-methylsilane Derivatives in Organic Electronics

Introduction

While (2-Thienyl)-methylsilane itself is primarily a building block, its incorporation into larger molecular and polymeric structures gives rise to materials with promising applications in organic electronics. Specifically, polymers integrating thienyl and silyl moieties into their backbone, such as poly(thienylsilane)s, have demonstrated potential as active materials in Organic Field-Effect Transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of a representative polymer, poly(methylphenylsilylene-alt-bithiophene), in OFETs.

Application: Organic Field-Effect Transistors (OFETs)

Poly(thienylsilane)s, which feature a conjugated backbone composed of alternating thiophene and silane units, are emerging as a class of p-type organic semiconductors. The silicon atom in the polymer chain can influence the electronic properties, solubility, and morphology of the material, which are all critical factors for OFET performance. The introduction of the thienyl group provides the necessary π-conjugation for charge transport.

Material of Interest: Poly(methylphenylsilylene-alt-bithiophene)

A key example of a thienyl-silane polymer with demonstrated OFET applications is poly(methylphenylsilylene-alt-bithiophene). This polymer exhibits favorable charge transport characteristics and good processability, making it a suitable candidate for solution-processed OFETs.

Quantitative Data Summary

The following table summarizes the key properties and performance metrics of poly(methylphenylsilylene-alt-bithiophene) as reported in the literature.

| Property | Value |

| Polymer Properties | |

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Polydispersity Index (PDI) | 2.5 |

| UV-Vis Absorption (λmax, in THF) | 362 nm |

| Photoluminescence (λem, in THF) | 431 nm |

| HOMO Energy Level | -5.6 eV |

| LUMO Energy Level | -2.3 eV |

| OFET Device Performance | |

| Hole Mobility (μ) | 1.4 x 10⁻⁴ cm²/Vs |

| On/Off Current Ratio | 10³ |

| Threshold Voltage (Vth) | -10 V |

Experimental Protocols

Synthesis of Poly(methylphenylsilylene-alt-bithiophene)

This protocol describes the synthesis of the polymer via a palladium-catalyzed cross-coupling reaction.

Materials:

-

5,5'-Dibromo-2,2'-bithiophene

-

1,1-Bis(trimethylstannyl)-1-methyl-1-phenylsilane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (anhydrous)

-

Argon gas

Procedure:

-

In a dried Schlenk flask, dissolve 5,5'-Dibromo-2,2'-bithiophene (1.0 mmol) and 1,1-Bis(trimethylstannyl)-1-methyl-1-phenylsilane (1.0 mmol) in anhydrous toluene (20 mL) under an argon atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours under argon.

-

After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

-

Collect the polymer by filtration and wash with methanol and then hexane.

-

Dry the polymer under vacuum.

-

Purify the polymer by reprecipitation from a chloroform solution into methanol.

-

Dry the final polymer product under vacuum at 60 °C for 24 hours.

Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol outlines the fabrication of an OFET device using the synthesized poly(methylphenylsilylene-alt-bithiophene) as the active layer.

Materials:

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

-

Poly(methylphenylsilylene-alt-bithiophene)

-

Chloroform (anhydrous)

-

Octadecyltrichlorosilane (OTS)

-

Toluene (anhydrous)

-

Gold (Au) for source/drain electrodes

-

Shadow mask (for defining source/drain electrodes)

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate by sonication in acetone and then isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.

-

-

Self-Assembled Monolayer (SAM) Treatment:

-

Immerse the cleaned substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 1 hour at room temperature.

-

Rinse the substrate with fresh toluene and then isopropanol.

-

Dry the substrate with a stream of nitrogen gas and anneal at 120 °C for 30 minutes.

-

-

Active Layer Deposition:

-

Prepare a 0.5 wt% solution of poly(methylphenylsilylene-alt-bithiophene) in anhydrous chloroform.

-

Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

-

Anneal the film at 100 °C for 30 minutes in a nitrogen-filled glovebox.

-

-

Electrode Deposition:

-

Place a shadow mask with the desired channel dimensions (e.g., channel length = 50 µm, channel width = 1 mm) onto the active layer.

-

Thermally evaporate gold (Au) to a thickness of 50 nm through the shadow mask to define the source and drain electrodes.

-

-

Device Characterization:

-

Measure the electrical characteristics of the OFET in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

-

Visualizations

Caption: Workflow for the synthesis of poly(methylphenylsilylene-alt-bithiophene).

Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.

Caption: Relationship between polymer structure, properties, and OFET performance.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Thienyl)-methylsilane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While the Stille coupling, utilizing organostannanes, is a well-established method, concerns over the toxicity of tin compounds have driven the development of alternatives. The Hiyama and Hiyama-Denmark couplings have emerged as powerful substitutes, employing organosilanes, which are generally less toxic, more stable, and environmentally benign.[1][2]

This document provides detailed protocols for the palladium-catalyzed cross-coupling of (2-thienyl)-methylsilane derivatives with aryl halides. This transformation is of significant interest as it allows for the synthesis of 2-arylthiophenes, a common structural motif in pharmaceuticals, organic electronics, and functional materials. The protocols described herein are based on established Hiyama and Hiyama-Denmark coupling methodologies, which utilize an activator, such as a fluoride salt or a base, to facilitate the crucial transmetalation step from the silicon atom to the palladium catalyst.[1][3]

Reaction Principle

The catalytic cycle of the Hiyama coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The organosilane is then activated by a fluoride source or a base, generating a hypervalent silicon intermediate. This activated species undergoes transmetalation with the Pd(II) complex, transferring the thienyl group to the palladium center. Finally, reductive elimination occurs, forming the desired 2-arylthiophene product and regenerating the Pd(0) catalyst.[3]

For organosilanols, the Hiyama-Denmark protocol can be employed, often proceeding under fluoride-free conditions with a base to form the reactive silanolate.[4]

Experimental Protocols

Two primary protocols are presented, based on the type of this compound used: a fluoride-activated protocol for (2-thienyl)trimethylsilane and a base-activated (fluoride-free) protocol for (2-thienyl)dimethylsilanol.

Protocol 1: Fluoride-Activated Hiyama Coupling of (2-Thienyl)trimethylsilane

This protocol is suitable for the coupling of (2-thienyl)trimethylsilane with various aryl halides. The use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is essential for the activation of the C-Si bond.[5]

Materials:

-

(2-Thienyl)trimethylsilane

-

Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

-

Anhydrous, degassed solvent (e.g., THF, dioxane)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

-

Add the aryl halide (1.0 mmol, 1.0 equiv) and (2-thienyl)trimethylsilane (1.2 mmol, 1.2 equiv).

-

Add the anhydrous, degassed solvent (e.g., 5 mL of THF).

-

To the stirred mixture, add TBAF (1 M solution in THF, 1.5 equiv) dropwise.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Activated (Fluoride-Free) Hiyama-Denmark Coupling of (2-Thienyl)dimethylsilanol

This protocol is advantageous when fluoride-sensitive functional groups are present in the substrates. It utilizes a base to generate the reactive silanolate in situ.[4]

Materials:

-

(2-Thienyl)dimethylsilanol

-

Aryl halide (e.g., 4-chloroanisole, 1-bromonaphthalene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Base (e.g., NaOH, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture like PEG/H₂O)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), (2-thienyl)dimethylsilanol (1.2 mmol, 1.2 equiv), and the base (e.g., NaOH, 3.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (e.g., 1 mol%) and P(t-Bu)₃ (e.g., 2 mol%) in the chosen solvent.

-